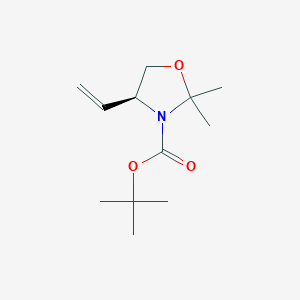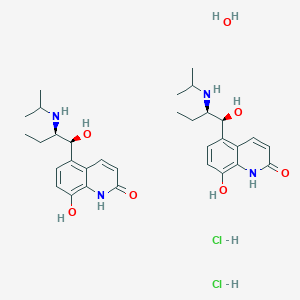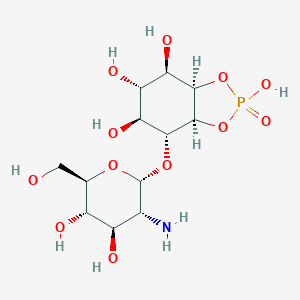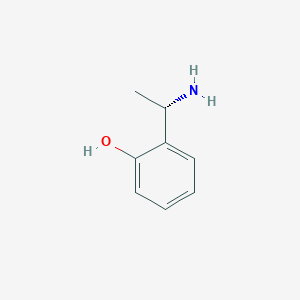
2,3,4-Trimetoxibencil alcohol
Descripción general
Descripción
2,3,4-Trimethoxybenzyl alcohol is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.2158 . It is also known by other names such as benzenemethanol, 2,3,4-trimethoxy- and benzyl alcohol, 2,3,4-trimethoxy- . This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a hydroxymethyl group.
Aplicaciones Científicas De Investigación
2,3,4-Trimethoxybenzyl alcohol has diverse applications in scientific research across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules . Its methoxy groups provide sites for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 2,3,4-trimethoxybenzyl alcohol is employed as a precursor for the synthesis of biologically active compounds . It can be used to introduce benzyl groups onto nucleosides, which are essential for studying nucleic acid interactions and functions.
Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of 2,3,4-trimethoxybenzyl alcohol have shown promise in medicinal chemistry for developing drugs targeting specific biological pathways .
Industry: In the industrial sector, 2,3,4-trimethoxybenzyl alcohol is utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors .
Mecanismo De Acción
Target of Action
It is known to be used to introduce a benzyl group onto the 2′-oh of purine ribonucleoside .
Mode of Action
It is known to be used in the introduction of a benzyl group onto the 2′-OH of purine ribonucleoside
Biochemical Pathways
Given its role in the methylation of purine ribonucleoside , it may be involved in nucleotide metabolism or related pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known to be used in the introduction of a benzyl group onto the 2′-OH of purine ribonucleoside , which suggests it may play a role in modifying nucleic acids or related molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxybenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 2,3,4-trimethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2,3,4-trimethoxybenzyl alcohol may involve catalytic hydrogenation of 2,3,4-trimethoxybenzaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trimethoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2,3,4-trimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions .
Reduction: Reduction of 2,3,4-trimethoxybenzyl alcohol can yield 2,3,4-trimethoxybenzylamine when treated with ammonia and a reducing agent like lithium aluminum hydride (LiAlH4) .
Substitution: The hydroxyl group in 2,3,4-trimethoxybenzyl alcohol can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 2,3,4-trimethoxybenzyl chloride .
Common Reagents and Conditions:
- Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
- Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Substitution: Thionyl chloride (SOCl2)
Major Products:
- Oxidation: 2,3,4-Trimethoxybenzaldehyde
- Reduction: 2,3,4-Trimethoxybenzylamine
- Substitution: 2,3,4-Trimethoxybenzyl chloride
Comparación Con Compuestos Similares
- 2,4,5-Trimethoxybenzyl alcohol
- 2,4,6-Trimethoxybenzyl alcohol
- 2,3,5-Trimethoxybenzyl alcohol
Comparison: While all these compounds share the presence of methoxy groups attached to a benzene ring, the position of these groups can significantly influence their chemical properties and reactivity . For example, 2,4,5-trimethoxybenzyl alcohol may exhibit different reactivity patterns compared to 2,3,4-trimethoxybenzyl alcohol due to the varying positions of the methoxy groups . This positional difference can affect the compound’s ability to undergo specific chemical reactions and its interactions with biological targets.
Propiedades
IUPAC Name |
(2,3,4-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVVEVPKPOLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992680 | |
| Record name | (2,3,4-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-96-3 | |
| Record name | 2,3,4-Trimethoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4-Trimethoxyphenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3,4-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,3,4-TRIMETHOXYPHENYL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSQ538Z5GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,4-Trimethoxybenzyl alcohol analyzed in pharmaceutical samples?
A1: The research article describes a novel, stability-indicating GC/MS method for quantifying Trimetazidine dihydrochloride (TMZ) in the presence of 2,3,4-Trimethoxybenzyl alcohol. The method successfully separates and detects the undeilvatized compounds on a 100% dimethylpolysiloxane (Rtx-1) capillary column using electron-impact mass spectrometry. 2,3,4-Trimethoxybenzyl alcohol elutes at a retention time of 11.69 minutes under these conditions. [] This method was successfully applied to analyze TMZ content in commercially available pharmaceutical formulations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)


![L-Methionine [S]-Sulfoximine](/img/structure/B140322.png)

